7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-6(5-1-2-5)12-8-10-4-11-13(7)8/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYTSVMOHLANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208336-29-1 | |
| Record name | 7-chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-cyclopropyl-1H-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at position 7 undergoes nucleophilic displacement with amines, alcohols, and thiols. Reaction conditions and outcomes depend on the nucleophile and solvent system:
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing triazolopyrimidine ring activates the C7 chlorine for attack by nucleophiles .
Cross-Coupling Reactions
The C7 position can undergo palladium-catalyzed cross-coupling to introduce aryl or alkenyl groups:
Limitations : Steric hindrance from the cyclopropyl group reduces reactivity toward bulky coupling partners .
Functionalization via Electrophilic Aromatic Substitution
While less reactive than pyrimidine, the triazolo ring undergoes electrophilic substitution at C3 under forceful conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-7-chloro-5-cyclopropyl-triazolopyrimidine | 45% | |
| Br₂, FeBr₃ | CHCl₃, 50°C, 6 h | 3-Bromo-7-chloro-5-cyclopropyl-triazolopyrimidine | 55% |
Note : Nitration and bromination occur regioselectively at C3 due to electronic activation by the adjacent nitrogen atoms .
Reduction and Oxidation
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolo ring’s double bonds but is rarely employed due to ring instability .
- Oxidation : The cyclopropyl group remains inert under mild oxidative conditions (e.g., H₂O₂, KMnO₄) .
Stability and Handling
Scientific Research Applications
7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to study the interactions of triazolopyrimidines with various biological targets.
Mechanism of Action
The mechanism of action of 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the kinase activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key residues .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 5 and 7
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at positions 5 and 6. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Reactivity : Chlorine at position 7 enables efficient SNAr reactions; yields vary with substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .
- Biological Activity : Phenyl and heteroaryl substituents at position 5 correlate with antimalarial and antitumor activities, as seen in Plasmodium DHODH inhibitors .
Chlorination Efficiency :
- 7-Hydroxy precursors (e.g., 7-hydroxy-5-phenyl derivatives) are chlorinated using POCl₃ with yields >80%, demonstrating the robustness of this method .
- In contrast, alkylation of 7-hydroxy compounds (e.g., with alkyl bromides) requires milder conditions (DMF, NaOH, KI) and yields lower-melting products (e.g., 117–119°C for 7-heptyloxy derivatives) .
Functionalization via SNAr :
Research Findings and Challenges
- Structure-Activity Relationships (SAR): Electron-deficient substituents at position 7 (e.g., Cl, NO₂) improve binding to biological targets like DHODH, while position 5 modifications tune solubility and bioavailability .
- Synthetic Limitations : Low yields in alkylation reactions (e.g., 32% for 7-heptyloxy derivatives) highlight the need for optimized protocols .
- Unanswered Questions : The impact of cyclopropyl vs. methyl groups on metabolic stability and in vivo efficacy remains underexplored.
Biological Activity
7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1208336-29-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and pyrimidine moieties contribute to its pharmacological profile, allowing it to act as a potential inhibitor of key enzymes involved in cellular processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Enterococcus faecium | 2 | |
| Klebsiella pneumoniae | 8 | |
| Acinetobacter baumannii | 16 | |
| Escherichia coli | 32 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity and Anticancer Potential
In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance, it showed IC50 values in the low micromolar range against HeLa cells (cervical cancer) and L929 cells (fibroblast), suggesting its potential as an anticancer agent .
Study on Antimicrobial Resistance
A study published in the journal Antibiotics highlighted the efficacy of triazole derivatives against multidrug-resistant bacterial strains. In this research, this compound was part of a series tested for their ability to inhibit biofilm formation and reduce bacterial load in infected tissues . The findings indicate that compounds with triazole structures could be promising candidates for addressing antibiotic resistance.
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of various triazolo-pyrimidine derivatives including this compound. The study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine?
A multi-component fusion method is commonly employed for triazolo[1,5-a]pyrimidine derivatives. For example, combining 5-amino-1,2,4-triazole, cyclopropane-containing aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) under fusion conditions (100–120°C, 10–12 minutes) yields intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 7-chloro substituent . Optimizing solvent ratios (e.g., ethanol/water mixtures) and catalysts (e.g., TMDP) can improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Spectroscopy : ^1H/^13C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 222 for C₈H₆ClN₄) and fragmentation patterns .
- Elemental analysis : Validate C/H/N/Cl content within ±0.3% of theoretical values .
- Chromatography : TLC/HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity .
Advanced Research Questions
Q. How do structural modifications at the 5-position influence the compound’s pharmacological profile?
- Cyclopropyl vs. methyl : Cyclopropyl enhances metabolic stability by reducing CYP450 oxidation compared to methyl groups .
- Electron-withdrawing groups : Chloro or nitro substituents at the 5-position increase electrophilicity, improving kinase inhibition but potentially raising toxicity .
- Steric effects : Bulky groups (e.g., phenyl) may hinder target binding but improve selectivity . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding energy .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Orthogonal assays : Validate activity using both cell-based (e.g., proliferation) and biochemical (e.g., enzymatic) assays .
- Solubility optimization : Use co-solvents (DMSO/PEG-400) or pro-drug formulations to address false negatives from poor bioavailability .
- Metabolite profiling : LC-MS to identify active/inactive metabolites that may explain inter-study variability .
Q. What computational methods aid in predicting the binding affinity of derivatives?
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
- Free energy perturbation (FEP) : Quantify ΔΔG for cyclopropyl vs. other substituents in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
